"1,1-Dioxo-1lambda6-thiolane-3-carbothioamide" synthesis and characterization
"1,1-Dioxo-1lambda6-thiolane-3-carbothioamide" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 1,1-Dioxo-1λ⁶-thiolane-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for 1,1-Dioxo-1λ⁶-thiolane-3-carbothioamide, a molecule of interest for medicinal chemistry and drug development. The sulfolane ring, a saturated five-membered cyclic sulfone, is a prevalent scaffold in various biologically active compounds due to its metabolic stability and ability to act as a hydrogen bond acceptor.[1] The thioamide functional group, an isostere of the amide bond, is also of significant interest as it can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]
This document outlines a two-step synthesis commencing from 1,1-Dioxo-1λ⁶-thiolane-3-carboxylic acid, proceeding through an amide intermediate, followed by thionation. Detailed experimental protocols and a thorough discussion of the characterization of the final compound are provided.
I. Synthetic Strategy and Rationale
The synthesis of 1,1-Dioxo-1λ⁶-thiolane-3-carbothioamide is not widely documented, necessitating a logical and efficient synthetic approach. The chosen strategy involves two key transformations:
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Amide Formation: Conversion of the readily available 1,1-Dioxo-1λ⁶-thiolane-3-carboxylic acid to its corresponding amide, 1,1-Dioxo-1λ⁶-thiolane-3-carboxamide. This is a crucial step to introduce the nitrogen atom required for the subsequent thionation.
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Thionation: The selective conversion of the amide's carbonyl group to a thiocarbonyl group using Lawesson's reagent. This reagent is well-established for its mild and efficient thionation of amides.[3][4]
This pathway is advantageous due to the commercial availability of the starting material and the high-yielding nature of the individual reactions.
Caption: Proposed two-step synthesis of 1,1-Dioxo-1λ⁶-thiolane-3-carbothioamide.
II. Experimental Protocols
Step 1: Synthesis of 1,1-Dioxo-1λ⁶-thiolane-3-carboxamide
The conversion of a carboxylic acid to a primary amide can be efficiently achieved by first forming an acyl chloride, which is then reacted with ammonia.[5][6]
Protocol:
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Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,1-Dioxo-1λ⁶-thiolane-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5.0 eq). The reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
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Removal of Excess Reagent: After cooling to room temperature, the excess thionyl chloride is carefully removed under reduced pressure. This step should be performed in a well-ventilated fume hood. The resulting crude acyl chloride is used in the next step without further purification.
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Amination: The crude 1,1-Dioxo-1λ⁶-thiolane-3-carbonyl chloride is cooled in an ice bath and a concentrated aqueous solution of ammonia (NH₃) is added dropwise with vigorous stirring. A white precipitate of the amide is expected to form. The reaction is typically exothermic and should be controlled by the rate of addition.
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Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold water to remove any ammonium chloride, and then dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to yield pure 1,1-Dioxo-1λ⁶-thiolane-3-carboxamide.
Step 2: Synthesis of 1,1-Dioxo-1λ⁶-thiolane-3-carbothioamide
The thionation of the amide is achieved using Lawesson's reagent. The mechanism involves a cycloaddition of the reactive dithiophosphine ylide monomer of Lawesson's reagent with the amide's carbonyl group, followed by a cycloreversion.[4]
Caption: Simplified mechanism of amide thionation using Lawesson's reagent.
Protocol:
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Reaction Setup: To a solution of 1,1-Dioxo-1λ⁶-thiolane-3-carboxamide (1.0 eq) in an anhydrous solvent such as toluene, add Lawesson's reagent (0.5 eq). The use of an anhydrous solvent is crucial for the success of the reaction.[2]
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Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting amide is consumed.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to isolate the desired 1,1-Dioxo-1λ⁶-thiolane-3-carbothioamide.
III. Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of the synthesized 1,1-Dioxo-1λ⁶-thiolane-3-carbothioamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the sulfolane ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing sulfone group and the thioamide moiety.
¹³C NMR: The carbon NMR spectrum will provide key information, including the characteristic downfield shift of the thiocarbonyl carbon (C=S), typically observed in the range of 180-200 ppm. The carbons of the sulfolane ring will also exhibit distinct chemical shifts.
| Expected ¹H NMR Data | Expected ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| ~8.5-9.5 (br s, 2H) | -C(=S)NH₂ |
| ~3.5-4.0 (m, 1H) | CH -C=S |
| ~3.0-3.5 (m, 4H) | -SO₂-CH₂ -CH₂ - |
| ~2.2-2.8 (m, 2H) | -CH₂-CH₂ -CH- |
Note: These are predicted chemical shift ranges and may vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups in the molecule. The presence of the sulfone and thioamide groups will give rise to characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfone (SO₂) | Asymmetric stretching | ~1350-1300[7] |
| Sulfone (SO₂) | Symmetric stretching | ~1160-1120[7] |
| Thioamide (N-H) | Stretching | ~3300-3100 |
| Thioamide (C=S) | Stretching | ~1250-1020[8] |
The C=S stretching vibration in thioamides is often coupled with other vibrations and can be found in a broad range.[8]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the target compound by providing a highly accurate mass measurement. The mass spectrum of organosulfur compounds often shows a characteristic isotopic pattern due to the presence of the ³⁴S isotope.[9]
Expected Data:
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Molecular Formula: C₅H₉NO₂S₂
-
Exact Mass: 195.0078
-
Molecular Weight: 195.26
IV. Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.
-
Lawesson's reagent and its byproducts can have unpleasant odors. The reaction and work-up should be performed in a well-ventilated area. Hydrogen sulfide, a toxic gas, may be generated.[2]
-
Standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.
V. Conclusion
This technical guide provides a detailed and scientifically grounded approach for the synthesis and characterization of 1,1-Dioxo-1λ⁶-thiolane-3-carbothioamide. The outlined two-step synthetic pathway is based on well-established chemical transformations, ensuring a high probability of success. The comprehensive characterization plan will enable researchers to confirm the identity and purity of the synthesized compound, facilitating its use in further scientific investigations, particularly in the field of drug discovery and development.
VI. References
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A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). ScienceDirect. Retrieved from [Link]
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Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. (2025). ACS Earth and Space Chemistry. Retrieved from [Link]
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Organosulfur compound. (2026, January 29). Britannica. Retrieved from [Link]
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Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives. (2018, May 22). SciSpace. Retrieved from [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
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Infrared Spectra of Thioamides and Selenoamides. (n.d.). SciSpace. Retrieved from [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]
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Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.
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the preparation of amides. (n.d.). Chemguide. Retrieved from [Link]
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Infrared Spectra of Sulfones and Related Compounds. (n.d.). ResearchGate. Retrieved from [Link]
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CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. (n.d.). SciSpace. Retrieved from [Link]
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1,1-Dioxo-1lambda6-thiolane-3-carboxylic acid | C5H8O4S | CID 428044. (n.d.). PubChem. Retrieved from [Link]
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A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021, April 9). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Lawesson's reagent. (n.d.). Wikipedia. Retrieved from [Link]
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Amide formation from carboxylic acid derivatives. (2023, March 10). Khan Academy. Retrieved from [Link]
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Lawesson's Reagent. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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